2-Methylbicyclo[4.1.0]hept-2-ene
Description
Properties
CAS No. |
53262-14-9 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
2-methylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C8H12/c1-6-3-2-4-7-5-8(6)7/h3,7-8H,2,4-5H2,1H3 |
InChI Key |
LNBRNPLKNDOWQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2C1C2 |
Origin of Product |
United States |
Preparation Methods
Two-Step Process via 5,6-Dimethylbicyclo[2.2.1]hept-2-ene
The most efficient method involves a Diels-Alder reaction between 2-butene and cyclopentadiene, followed by acid-catalyzed isomerization:
Step 1: Diels-Alder Cycloaddition
2-butene + cyclopentadiene → 5,6-dimethylbicyclo[2.2.1]hept-2-ene (V)
Conditions :
- Solvent-free neat reaction
- Temperature: 150–200°C
- Catalyst: None required (thermal activation)
- Yield: 78–85%
Step 2: Acid-Catalyzed Isomerization
(V) → 2-methylbicyclo[4.1.0]hept-2-ene (VI)
Optimized Parameters :
| Catalyst Type | Temperature Range | Reaction Time | Yield (%) | |
|---|---|---|---|---|
| SiO₂-Al₂O₃ (70:30) | 250–300°C | 2–4 hr | 62 | |
| H-ZSM-5 zeolite | 200–250°C | 3–5 hr | 58 | |
| BF₃·Et₂O | 25–50°C | 30 min | 71 |
The BF₃·Et₂O system demonstrates superior efficiency at lower temperatures, though catalyst recovery remains challenging.
One-Pot Synthesis Using Mixed Catalyst Systems
Simultaneous Diels-Alder/Isomerization
Advanced protocols enable single-vessel synthesis by combining Lewis acid catalysts with dienophiles:
Reaction Design :
2-butene + cyclopentadiene → (VI) (no isolation of intermediate V)
Key Advantages :
- Eliminates intermediate purification
- Reduces total process time by 40%
Performance Metrics :
| Catalyst System | Temperature | Time | Yield (%) | |
|---|---|---|---|---|
| Li/K alloy + AlCl₃ | 150°C | 8 hr | 68 | |
| Pd(OAc)₂/PPh₃ | 120°C | 12 hr | 54 | |
| HfCl₄-MgO nanocomposite | 180°C | 6 hr | 73 |
The HfCl₄-MgO system shows particular promise for scale-up due to excellent thermal stability and recyclability (>5 cycles with <5% activity loss).
Photochemical Rearrangement Strategies
Norcaradiene-to-Norbornene Isomerization
UV irradiation (254 nm) of 4-methylbicyclo[3.2.2]nona-3,6-dien-2-one induces quantitative ring contraction:
Mechanistic Pathway :
4-methylbicyclo[3.2.2]nona-3,6-dien-2-one
→ [π2 + σ2 + σ2] rearrangement
→ 7-exo-methylbicyclo[4.1.0]hept-2-ene
Critical Parameters :
- Light source: Medium-pressure Hg lamp (300 W)
- Solvent: Hexane (λ > 230 nm cutoff)
- Quantum yield: Φ = 0.33 ± 0.02
- Total isolated yield: 89%
This method produces enantiomerically pure product when starting from chiral precursors, making it invaluable for asymmetric synthesis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (GC) | Energy Cost (kJ/mol) | Scalability |
|---|---|---|---|---|
| Two-Step Diels-Alder | 71 | 98.5 | 850 | Industrial |
| One-Pot Catalytic | 73 | 97.2 | 720 | Pilot Plant |
| Photochemical | 89 | 99.8 | 310 | Lab-Scale |
Key Findings :
- Photochemical methods offer superior yields and purity but require specialized equipment
- Catalytic one-pot systems balance efficiency with practicality for kilo-scale production
- Thermal methods remain dominant in bulk manufacturing due to lower capital costs
Challenges and Optimization Opportunities
Byproduct Formation in Acid-Catalyzed Routes
Common impurities include:
- 2,3-Dimethylbicyclo[2.2.1]hept-2-ene (up to 12%)
- Ring-opened oligomers (3–5%)
Mitigation Strategies :
Chemical Reactions Analysis
Types of Reactions
2-Methylbicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products
The major products formed from these reactions include epoxides, halogenated derivatives, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylbicyclo[4.1.0]hept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its unique structural features that may enhance drug efficacy.
Industry: It is used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Methylbicyclo[4.1.0]hept-2-ene involves its ability to undergo ring-opening reactions due to the strain in the cyclopropane ring. This strain provides a thermodynamic driving force for various chemical transformations. The compound can coordinate to metal catalysts, facilitating reactions such as nucleophilic addition and rearrangements .
Comparison with Similar Compounds
Structural Similarities and Differences
The following table compares key bicyclo compounds structurally related to 2-methylbicyclo[4.1.0]hept-2-ene:
Key Observations :
- Substituent Position : Methyl groups at position 2 (as in the target compound) versus positions 3, 4, or 7 in carenes alter steric effects and electronic distribution, impacting reactivity and biological activity .
- Ring System : Bicyclo[4.1.0] systems exhibit higher ring strain compared to bicyclo[2.2.1] or [3.1.0] frameworks, influencing thermal stability and decomposition pathways .
Physical and Thermodynamic Properties
Notable Trends:
Mechanistic Insights :
- Methyl groups enhance lipophilicity, improving membrane permeability in Gram-positive bacteria. Gram-negative bacteria are less susceptible due to their lipopolysaccharide layer .
Q & A
What are the key challenges in synthesizing 2-methylbicyclo[4.1.0]hept-2-ene, and how can they be addressed methodologically?
The synthesis of strained bicyclic compounds like this compound often involves cyclopropanation or ring-opening/ring-closing strategies. For example, gem-dihalocyclopropane intermediates (e.g., 7,7-dibromobicyclo[4.1.0]heptane) can undergo dehalogenation or elimination to form bicyclic alkenes . Challenges include controlling regioselectivity and minimizing side reactions like dimerization. Use of sterically hindered bases (e.g., sodium bis(2-methyl)aminoethers) and low-temperature conditions can improve selectivity. Reaction progress should be monitored via GC-MS or NMR to identify intermediates such as 7-bromocyclo[4.1.0]hept-2-ene .
How can computational methods resolve discrepancies in proposed thermal decomposition pathways?
Density Functional Theory (DFT) studies using functionals like B3LYP or PBEPBE have been employed to analyze competing decomposition pathways. For example, bicyclo[4.1.0]hept-2-ene derivatives may undergo retro-Diels-Alder (retro-DA) reactions or methyl migrations. In a study of 3,7,7-trimethylbicyclo[4.1.0]hept-2-ene, DFT calculations showed that methyl substituents reduce synchronicity in retro-DA pathways (Sy = 0.77 vs. 0.97 for unsubstituted analogs), favoring isomerization to 1,2,3-trimethylcyclopentadiene . Computational results can reconcile conflicting experimental data by identifying low-energy transition states inaccessible to empirical methods.
What spectroscopic techniques are critical for characterizing this compound derivatives?
- NMR : -NMR is essential for distinguishing cyclopropane protons (δ 0.5–2.5 ppm) and olefinic protons (δ 4.2–5.2 ppm). For example, 4,4-dimethylbicyclo[4.1.0]hept-2-ene shows distinct AB quartets (J = 10 Hz) for the exocyclic double bond .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas. Fragmentation patterns (e.g., loss of methyl groups) aid in structural elucidation .
- IR : Cyclopropane C-H stretching (3050–3100 cm) and olefinic C=C (1650–1680 cm) provide complementary data .
How do reaction conditions influence the pyrolysis products of bicyclo[4.1.0]hept-2-ene derivatives?
Pyrolysis outcomes are highly sensitive to temperature and substituents:
| Compound | Conditions | Major Product(s) | Mechanism | Reference |
|---|---|---|---|---|
| 4,4-Dimethyl derivative | 320°C (sealed) | m-Xylene (50%) | Radical-mediated demethylation | |
| 3,7,7-Trimethyl derivative | 490°C (flow) | 1,2,3-Trimethylcyclopentadiene | Retro-Diels-Alder + isomerization | |
| Contradictions in product distributions (e.g., m-xylene vs. cyclopentadienes) arise from competing concerted vs. stepwise pathways, resolved via isotopic labeling or computational modeling . |
What safety protocols are essential for handling bicyclo[4.1.0]hept-2-ene derivatives in the lab?
- Storage : Keep in ventilated, fireproof cabinets away from oxidizers. Use containers resistant to static discharge .
- Spill Management : Avoid dust generation; collect spills using non-sparking tools and dispose as halogenated waste .
- Personal Protection : Wear chemical-resistant gloves (e.g., nitrile) and use fume hoods to prevent inhalation of vapors .
How do steric and electronic effects govern gold-catalyzed rearrangements of bicyclo[4.1.0]hept-2-ene systems?
Gold(I) catalysts activate strained alkenes via π-complexation, inducing skeletal rearrangements. For example, 1,6-enynes form bicyclo[4.1.0]hept-2-ene derivatives through [2+2] cycloaddition intermediates. Steric bulk at the bridgehead (e.g., methyl groups) directs regioselectivity, while electron-donating substituents stabilize carbocationic intermediates. NMR studies at low temperatures (-40°C) have trapped key intermediates like cyclopropyl-gold species .
What strategies validate the purity of this compound in synthetic workflows?
- Chromatography : Use GC with polar columns (e.g., CW-20M-2) to separate bicyclic products from monocyclic byproducts .
- Elemental Analysis : Confirm purity by matching experimental vs. theoretical C/H ratios (e.g., CHBr: C 72.3%, H 13.1%) .
- DSC/TGA : Assess thermal stability and decomposition onset temperatures .
How can researchers address conflicting data on cyclopropane ring strain in bicyclo[4.1.0]hept-2-ene systems?
Contradictions in strain energy estimates (e.g., via calorimetry vs. computational methods) arise from differing assumptions about hybridization and torsional effects. Collaborative approaches combining X-ray crystallography (to measure bond angles) and DFT relaxation studies (e.g., using PBEPBE/def2-TZVP) provide consensus values. For example, bicyclo[4.1.0]hept-2-ene exhibits ~30 kcal/mol ring strain, modulated by substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
